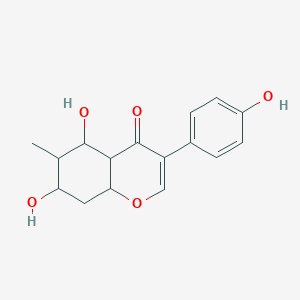

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dihydroxy-3-(4-hydroxyphényl)-6-méthyl-4a,5,6,7,8,8a-hexahydrochromène-4-one est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des flavonoïdes, connus pour leurs diverses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 5,7-Dihydroxy-3-(4-hydroxyphényl)-6-méthyl-4a,5,6,7,8,8a-hexahydrochromène-4-one implique généralement plusieurs étapes, notamment la formation du noyau chroménone et la fonctionnalisation ultérieure. Les voies de synthèse courantes peuvent impliquer l'utilisation de matières premières telles que les phénols et les aldéhydes, suivies de réactions de cyclisation et d'hydroxylation dans des conditions contrôlées.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de sa nature spécialisée et de sa demande commerciale limitée. Une synthèse à grande échelle nécessiterait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que le développement de techniques de purification efficaces.

Analyse Des Réactions Chimiques

Types de réactions

5,7-Dihydroxy-3-(4-hydroxyphényl)-6-méthyl-4a,5,6,7,8,8a-hexahydrochromène-4-one peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyles peuvent être oxydés pour former des quinones.

Réduction : Le composé peut être réduit pour former des dérivés dihydro.

Substitution : Les groupes hydroxyles phénoliques peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide.

Réduction : Hydrogénation catalytique utilisant du palladium sur charbon.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés dihydro.

Applications de la recherche scientifique

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses propriétés antioxydantes et anti-inflammatoires potentielles.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le cancer et les maladies cardiovasculaires.

Industrie : Utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.

Mécanisme d'action

Le mécanisme d'action de 5,7-Dihydroxy-3-(4-hydroxyphényl)-6-méthyl-4a,5,6,7,8,8a-hexahydrochromène-4-one implique son interaction avec diverses cibles moléculaires et voies. Il peut exercer ses effets par :

Activité antioxydante : Piégeage des radicaux libres et réduction du stress oxydatif.

Inhibition enzymatique : Inhibition d'enzymes telles que les protéine-tyrosine kinases et les topoisomérases, qui sont impliquées dans la croissance et la prolifération cellulaires.

Modulation du récepteur des œstrogènes : Agissant comme un phytoestrogène et modulant l'activité des récepteurs des œstrogènes.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

Industry: Potential use in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Enzyme Inhibition: Inhibiting enzymes such as protein-tyrosine kinases and topoisomerases, which are involved in cell growth and proliferation.

Estrogen Receptor Modulation: Acting as a phytoestrogen and modulating estrogen receptor activity.

Comparaison Avec Des Composés Similaires

Composés similaires

Génistéine : 5,7-Dihydroxy-3-(4-hydroxyphényl)chromène-4-one, connu pour ses propriétés antioxydantes et anticancéreuses.

Daïdzéine : 7-Hydroxy-3-(4-hydroxyphényl)chromène-4-one, une autre isoflavone aux activités biologiques similaires.

Unicité

5,7-Dihydroxy-3-(4-hydroxyphényl)-6-méthyl-4a,5,6,7,8,8a-hexahydrochromène-4-one est unique en raison de sa structure chimique spécifique, qui lui confère des propriétés physiques et chimiques distinctes. Son groupe méthyle supplémentaire et son noyau hexahydrochroménone le différencient des autres flavonoïdes, ce qui peut conduire à des activités biologiques et des applications uniques.

Propriétés

Formule moléculaire |

C16H18O5 |

|---|---|

Poids moléculaire |

290.31 g/mol |

Nom IUPAC |

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C16H18O5/c1-8-12(18)6-13-14(15(8)19)16(20)11(7-21-13)9-2-4-10(17)5-3-9/h2-5,7-8,12-15,17-19H,6H2,1H3 |

Clé InChI |

RYKWNZPHZJWZON-UHFFFAOYSA-N |

SMILES canonique |

CC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.